molecular formula C25H16Br2 B065576 2,7-Dibromo-9,9-diphenyl-9H-fluorene CAS No. 186259-63-2

2,7-Dibromo-9,9-diphenyl-9H-fluorene

Cat. No. B065576
M. Wt: 476.2 g/mol
InChI Key: AJYDOCCGNIBJBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene derivatives can be achieved through palladium-catalyzed cross-coupling reactions. For example, a method involving Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls has been developed, offering a mild and efficient route to 9H-fluorene derivatives with high yields and operational simplicity (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of 9H-fluorene derivatives reveals significant features, such as a planar 9H-fluorene unit, which is crucial for their optical and electronic properties. The structure of 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine, as an example, demonstrates the almost planar nature of the 9H-fluorene unit, which is essential for its interaction with light and other molecules (Archana et al., 2010).

Chemical Reactions and Properties

9H-Fluorene derivatives participate in various chemical reactions that modify their structure and properties. One study investigated the structural changes upon reduction of 9-(Diphenylmethyliden)fluoren, highlighting the reactivity of fluorene derivatives and their potential for generating novel materials with unique properties (Bock et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and optical transparency, of fluorene derivatives are crucial for their application in materials science. For example, novel polyimides derived from fluorene-containing monomers exhibit high organosolubility, optical transparency, and excellent thermal stability, making them suitable for advanced optoelectronic applications (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of 2,7-Dibromo-9,9-diphenyl-9H-fluorene derivatives, such as their reactivity in various chemical reactions and their electronic and optical behavior, are fundamental to their utility in organic electronics. The synthesis and optical properties of 2,7-Dibromo-4-amino-9H-fluorene highlight the tunability of the electronic structure and luminescent properties of fluorene derivatives, which can be exploited in light-emitting devices (Jiang Shan-sha, 2015).

Scientific Research Applications

  • Photophysical Properties : Belfield et al. (2004) reported on the linear and two-photon photophysical properties of symmetrical diphenylaminofluorene-based materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene. They studied the structural characterization and photophysical properties such as linear absorption, quantum yields, single photon fluorescence, and two-photon absorption spectra in different solvents (Belfield et al., 2004).

  • Color-Tuning in Nanocrystal Composites : Kanelidis et al. (2011) synthesized arylamino-functionalized copolymers using 2,7-dibromo-9H-fluorene derivatives. They demonstrated the ability to tune the emission color of CdTe nanocrystal composites from red to white, highlighting the potential in organic–inorganic semiconductor composites (Kanelidis et al., 2011).

  • Excited-State Absorption and Anisotropy : Belfield et al. (2005) investigated the electronic structure and excited-state absorption properties of fluorene derivatives. This study provides insights into the nature of various electronic transitions of these derivatives, relevant for their high two-photon absorption (Belfield et al., 2005).

  • Merocyanine Dyes Based on Fluorene Derivatives : Kurdyukova et al. (2012) synthesized and studied the absorption spectra of merocyanine dyes derived from fluorene and its derivatives. They also performed quantum-chemical analysis to understand the electronic structure of these dyes (Kurdyukova et al., 2012).

  • Blue-Light-Emitting Devices : Tseng et al. (2005) developed a synthesis route for a fluorene-based polymer, demonstrating its application in stable organic blue-light-emitting devices. This highlights the potential of fluorene derivatives in the field of light-emitting diodes (Tseng et al., 2005).

  • Mesogenic Fluorene Derivative : Gupta et al. (2018) studied a new mesogenic compound containing the fluorene moiety, specifically focusing on its liquid crystalline behavior and polymorphism in the solid state (Gupta et al., 2018).

Safety And Hazards

The safety information for 2,7-Dibromo-9,9-diphenyl-9H-fluorene includes the GHS07 pictogram, a warning signal word, and hazard statements H315, H319, H335. Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for 2,7-Dibromo-9,9-diphenyl-9H-fluorene are likely to be in the field of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .

properties

IUPAC Name

2,7-dibromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDOCCGNIBJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587772
Record name 2,7-Dibromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9,9-diphenyl-9H-fluorene

CAS RN

186259-63-2
Record name 2,7-Dibromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, 2,7-dibromo-9-phenyl-9H-fluorene-9-ol is dissolved in benzene, and benzene containing concentrated sulfuric acid is added into the solution and react for one hour. After the solution is cooled down, sodium carbonate is added into the solution. Next, a chloroform extraction is performed, and the organic layer is washed two times by water and dried by magnesium sulfate. Next, the rotary concentrator is utilized to remove the solvent, then chloroform and methanol are utilized to initiate a recrystallization reaction and produce 2,7-di bromo-9,9-diphenylfluorene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Q Feng, Q Zhang, T Han, K Sun, XL Zhang, PF Xia… - Synthetic Metals, 2016 - Elsevier
A homologous series of 9,9-diphenyl substituted oligofluorenes end-capped by diphenylamino groups, (Ph)-OF(n)-NPhs, n = 1–5, has been synthesized using Suzuki cross coupling …
Number of citations: 1 www.sciencedirect.com
J Tang, Y Chen, L Cong, B Lin, Y Sun - Tetrahedron, 2014 - Elsevier
A series of novel solution-processable small-molecule host materials: 2DPF-TCz, 2SBF-TCz, 27DPF-TCz, and 27SBF-TCz comprising a fluorene monomer as the rigid core and tri-…
Number of citations: 7 www.sciencedirect.com
B Song, W Shao, J Jung, SJ Yoon… - ACS applied materials & …, 2020 - ACS Publications
Metal-free organic phosphorescent materials are promising alternatives to the organometallic counterparts predominantly adopted in organic light-emitting diodes due to their low cost, …
Number of citations: 35 pubs.acs.org
Z Zhuo, C Wei, M Ni, J Cai, L Bai, H Zhang, Q Zhao… - Dyes and …, 2022 - Elsevier
Organic crystal with a high emission efficiency and excellent spectral stability is crucial for constructing low-threshold deep-blue organic laser. Here, we synthesized an organic lasing …
Number of citations: 4 www.sciencedirect.com
Z Ci, X Yu, C Wang, T Ma, M Bao - Dyes and Pigments, 2014 - Elsevier
New metal-free organic sensitizers containing a fluorene unit as a π-conjugated system, a diphenylamine as an electron donor, and a cyanoacrylic acid moiety as an electron acceptor …
Number of citations: 10 www.sciencedirect.com
W Shao - 2022 - deepblue.lib.umich.edu
Emissive materials are the essential functional components in many modern and emerging technologies such as organic light-emitting diodes (OLEDs), solid-state lighting, sensors, and …
Number of citations: 0 deepblue.lib.umich.edu
B Song - 2018 - deepblue.lib.umich.edu
Organic optoelectronic devices have been widely used in display, energy-storage, and consumer electronics. Insightful understanding on material properties, device architecture, and …
Number of citations: 1 deepblue.lib.umich.edu
박인섭 - 2012 - repository.pknu.ac.kr
These days, organic light-emitting diode(OLED) technology has captured tremendous interest and has rapidly developed since the discovery of organic electroluminescence roughly 20 …
Number of citations: 0 repository.pknu.ac.kr

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